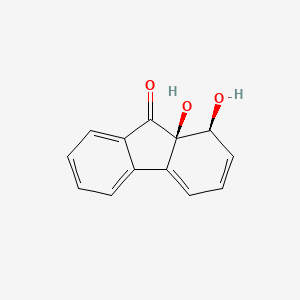
(1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one: is a chemical compound with a unique structure that includes a fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one typically involves the reduction of fluorenone derivatives. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is usually carried out in an alcohol solvent such as methanol or ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) and hydrogen gas to reduce fluorenone derivatives to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one can undergo oxidation reactions to form fluorenone derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: More saturated fluorenone derivatives.
Substitution: Halogenated fluorenone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one is used as an intermediate in the synthesis of various organic compounds. It is also studied for its potential use in organic electronic materials.
Wirkmechanismus
The mechanism of action of (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .
Vergleich Mit ähnlichen Verbindungen
Fluorenone: A closely related compound that differs by the absence of hydroxyl groups.
9-Fluorenol: Another related compound with a hydroxyl group at the 9-position.
Uniqueness: (1R,9aS)-1,9a-Dihydro-1,9a-dihydroxy-9H-fluoren-9-one is unique due to its specific stereochemistry and the presence of hydroxyl groups at both the 1 and 9a positions. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H10O3 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(1S,9aR)-1,9a-dihydroxy-1H-fluoren-9-one |
InChI |
InChI=1S/C13H10O3/c14-11-7-3-6-10-8-4-1-2-5-9(8)12(15)13(10,11)16/h1-7,11,14,16H/t11-,13+/m0/s1 |
InChI-Schlüssel |
CZWUUOGKBHOBEC-WCQYABFASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=CC=C[C@@H]([C@]3(C2=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC(C3(C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358350.png)


![1-methyl-3-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13358360.png)
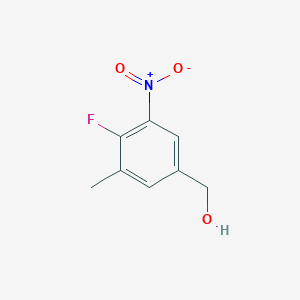
![isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13358374.png)
![3-Bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B13358382.png)
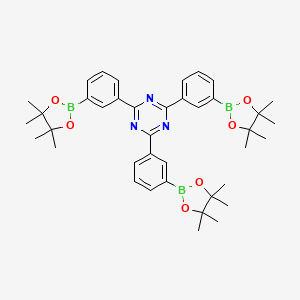
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358403.png)
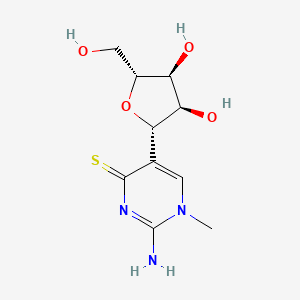
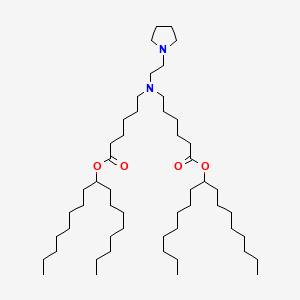
![3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358420.png)


